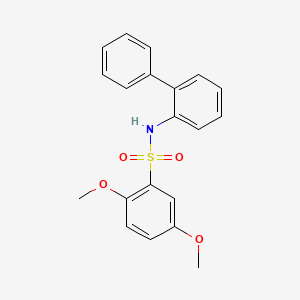
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase EphB4. It has been found to have potential therapeutic applications in cancer treatment, particularly in the inhibition of tumor growth and metastasis.
Mechanism of Action
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide works by inhibiting the activity of the EphB4 receptor tyrosine kinase, which is overexpressed in many types of cancer cells. By inhibiting this kinase, 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide disrupts signaling pathways that are important for cancer cell survival, growth, and metastasis.
Biochemical and Physiological Effects
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes that are involved in cancer cell migration and invasion. Additionally, 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide has been shown to reduce the formation of new blood vessels in tumors, which is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, it has been shown to be effective in inhibiting the growth and metastasis of cancer cells in vitro and in vivo, making it a promising candidate for further research.
However, there are also limitations to using 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide in lab experiments. For example, it has been shown to have off-target effects on other receptor tyrosine kinases, which could complicate the interpretation of experimental results. Additionally, the optimal dosage and treatment regimen for 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide in cancer therapy have not been fully established, which could limit its clinical application.
Future Directions
There are several future directions for research on 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide. One area of interest is the development of more specific inhibitors of EphB4 that do not have off-target effects on other receptor tyrosine kinases. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide in cancer therapy. Finally, research is needed to investigate the potential use of 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its efficacy.
Synthesis Methods
The synthesis of 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide involves a multi-step process that begins with the reaction of 1H-indazole-5-carboxylic acid with 4-methylpentanoyl chloride to form the corresponding acid chloride. This is then reacted with ammonia to form the amide, which is subsequently reduced with hydrogen gas over a palladium catalyst to yield the final product.
Scientific Research Applications
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide has been the subject of numerous scientific studies that have investigated its potential therapeutic applications. One study found that 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide inhibited the growth and metastasis of breast cancer cells both in vitro and in vivo. Another study demonstrated that 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide had anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
properties
IUPAC Name |
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8(2)11(14)6-13(18)16-10-3-4-12-9(5-10)7-15-17-12/h3-5,7-8,11H,6,14H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIUHTZDPFXGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)NC1=CC2=C(C=C1)NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)


![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)
![2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7627659.png)
![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627683.png)
![[2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627689.png)



![1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627705.png)
